

Mthfd2-IN-6: A Technical Guide to a Novel MTHFD2 Inhibitor

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Compound of Interest

Compound Name: *Mthfd2-IN-6*

Cat. No.: *B15614247*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Mthfd2-IN-6**, a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a critical enzyme in mitochondrial one-carbon (1C) metabolism, a pathway frequently upregulated in various cancers to meet the high demand for nucleotides and other essential biomolecules required for rapid proliferation. The differential expression of MTHFD2, which is highly expressed in cancer cells but largely absent in normal adult tissues, establishes it as a promising target for cancer therapy. **Mthfd2-IN-6**, also identified as compound 41, has emerged from recent research as a significant tool for investigating the role of MTHFD2 in cancer biology and as a potential lead compound for therapeutic development.

Chemical Structure and Physicochemical Properties

Mthfd2-IN-6 is classified as an isopentenyl chalcone. Its chemical and physical properties are summarized below.

Property	Value
IUPAC Name	(E)-1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-chloro-3-methoxyphenyl)prop-2-en-1-one
Molecular Formula	C ₂₁ H ₂₁ ClO ₅
Molecular Weight	388.84 g/mol [1]
CAS Number	3077252-76-4[1]
SMILES	<chem>O=C(/C=C/c1cc(Cl)c(OC)cc1)c2c(O)cc(O)c(CC=C(C)C)c2O</chem>
Appearance	Solid powder
Solubility	Soluble in DMSO

Biological Activity and Selectivity

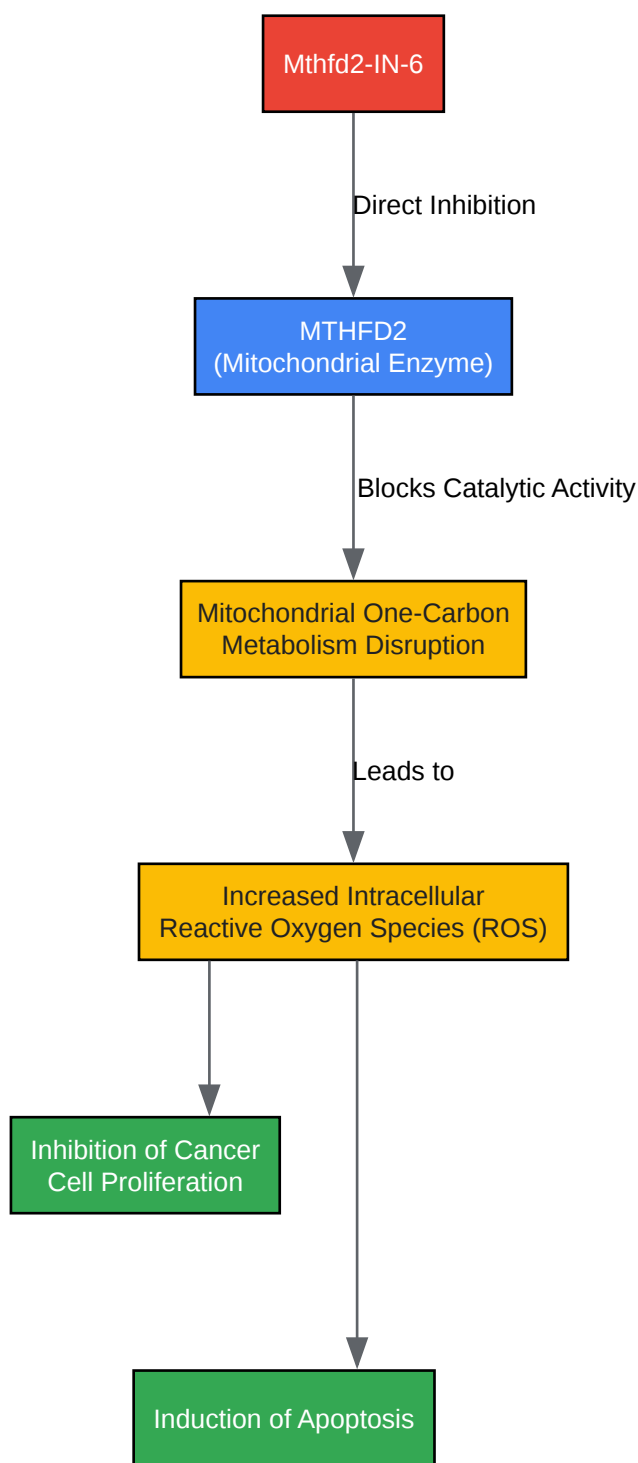
Mthfd2-IN-6 demonstrates potent and selective inhibitory activity against MTHFD2 over its cytosolic isoform, MTHFD1. This selectivity is a crucial attribute, as MTHFD1 is broadly expressed in normal tissues, and its inhibition could lead to undesirable side effects.

Target	IC ₅₀ (μM)	Selectivity Index (MTHFD1/MTHFD2)
MTHFD2	1.46 ± 0.28[2]	~13[2]
MTHFD1	19.05 ± 7.10[2]	

Mechanism of Action

Mthfd2-IN-6 exerts its anticancer effects through the direct inhibition of MTHFD2's enzymatic activity. This inhibition disrupts the mitochondrial 1C metabolic pathway, leading to a cascade of downstream cellular events that culminate in cancer cell death.

A proposed signaling pathway for the mechanism of action of **Mthfd2-IN-6** is as follows:



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Caption: Proposed mechanism of action for **Mthfd2-IN-6**.

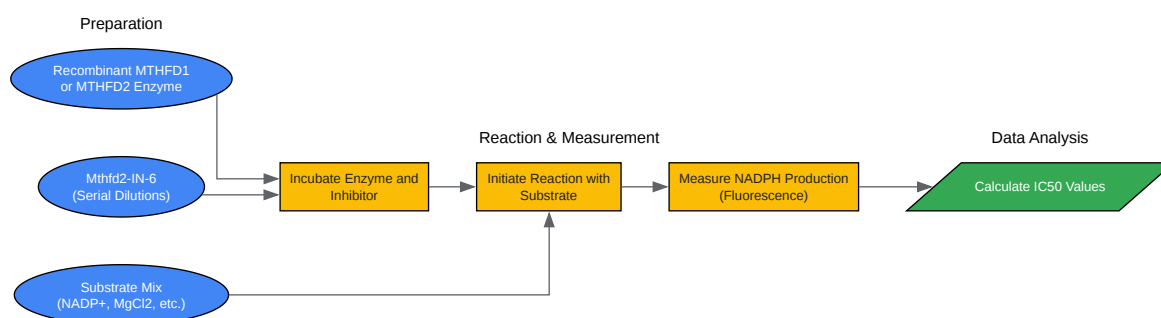
Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Mthfd2-IN-6**, based on the research by Hu et al. (2025).[2]

MTHFD1/MTHFD2 Enzymatic Inhibition Assay

This assay quantifies the inhibitory potency of **Mthfd2-IN-6** against the MTHFD1 and MTHFD2 enzymes.

Workflow:



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Caption: Workflow for the MTHFD1/MTHFD2 enzymatic inhibition assay.

Methodology:

- Enzyme and Inhibitor Preparation: Recombinant human MTHFD1 and MTHFD2 enzymes are purified. **Mthfd2-IN-6** is prepared in a series of dilutions in DMSO.
- Reaction Mixture: The reaction is typically conducted in a 96-well plate format. The reaction buffer contains Tris-HCl, NADP+, MgCl2, and the respective enzyme.

- Incubation: The enzyme and serially diluted **Mthfd2-IN-6** are pre-incubated at room temperature.
- Reaction Initiation: The reaction is initiated by the addition of the substrate, 5,10-methylenetetrahydrofolate.
- Measurement: The production of NADPH is monitored kinetically by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) using a plate reader.
- Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of **Mthfd2-IN-6** to the MTHFD2 protein within a cellular context.

Methodology:

- Cell Treatment: Lung cancer cells (e.g., H1299) are treated with either vehicle (DMSO) or **Mthfd2-IN-6** for a specified duration.
- Heating: The treated cells are harvested, lysed, and the resulting lysates are divided into aliquots, which are then heated to a range of temperatures.
- Protein Separation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.
- Western Blot Analysis: The soluble fractions are analyzed by Western blotting using an antibody specific for MTHFD2.
- Data Analysis: The band intensities of soluble MTHFD2 at different temperatures are quantified. A shift in the melting curve to a higher temperature in the presence of **Mthfd2-IN-6** indicates direct binding of the compound to the MTHFD2 protein, thereby stabilizing it against thermal denaturation.

Intracellular Reactive Oxygen Species (ROS) Accumulation Assay

This assay measures the effect of **Mthfd2-IN-6** on the levels of intracellular ROS.

Methodology:

- **Cell Seeding and Treatment:** Cancer cells are seeded in a multi-well plate and allowed to adhere. The cells are then treated with various concentrations of **Mthfd2-IN-6** for a defined period.
- **Probe Loading:** The cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- **Fluorescence Measurement:** The fluorescence intensity of DCF is measured using a flow cytometer or a fluorescence plate reader.
- **Data Analysis:** The increase in fluorescence intensity in **Mthfd2-IN-6**-treated cells compared to vehicle-treated control cells indicates an accumulation of intracellular ROS.

Antiproliferative (Cell Viability) Assay

This assay determines the effect of **Mthfd2-IN-6** on the viability and proliferation of cancer cells.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., H1299) and a non-cancerous control cell line (e.g., BEAS-2B) are seeded in 96-well plates.
- **Compound Treatment:** After cell attachment, the cells are treated with a range of concentrations of **Mthfd2-IN-6** for a specified duration (e.g., 72 hours).
- **Viability Assessment:** Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.

- **Data Analysis:** The absorbance or fluorescence is measured, and the percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then determined.

In Vivo Tumor Xenograft Model

This experiment evaluates the antitumor efficacy of **Mthfd2-IN-6** in a living organism.

Methodology:

- **Tumor Implantation:** Human cancer cells (e.g., H1299) are subcutaneously injected into immunocompromised mice (e.g., nude mice).
- **Tumor Growth and Treatment:** Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The treatment group receives **Mthfd2-IN-6** via a suitable route of administration (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
- **Tumor Measurement:** Tumor volume and mouse body weight are measured regularly throughout the study.
- **Endpoint Analysis:** At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
- **Data Analysis:** The antitumor efficacy is assessed by comparing the tumor growth inhibition in the **Mthfd2-IN-6**-treated group to the control group.

Conclusion

Mthfd2-IN-6 represents a significant advancement in the development of selective MTHFD2 inhibitors. Its well-characterized chemical structure, potent biological activity, and defined mechanism of action make it a valuable tool for cancer research. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of targeting mitochondrial one-carbon metabolism in cancer. Future studies will likely focus on optimizing the pharmacokinetic properties of **Mthfd2-IN-6** and further elucidating its efficacy and safety in preclinical models.

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